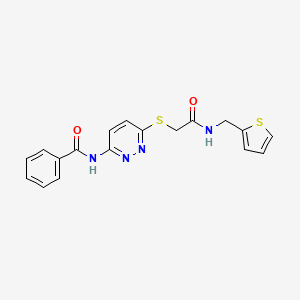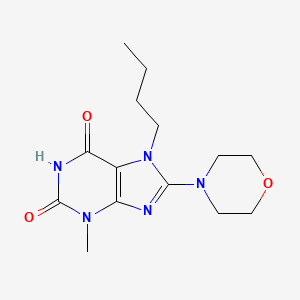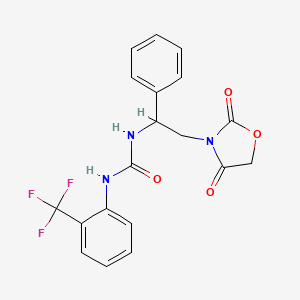![molecular formula C20H15FN2O4S B3016919 4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922137-64-2](/img/structure/B3016919.png)
4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide" is a structurally complex molecule that appears to be related to a family of benzenesulfonamide derivatives. These derivatives are known for their diverse biological activities, including the inhibition of enzymes like cyclooxygenase-2 (COX-2) and kynurenine 3-hydroxylase, which are implicated in inflammatory processes and neurodegenerative diseases, respectively . The presence of a fluorine atom and a dibenzo[b,f][1,4]oxazepin moiety suggests potential for significant biological activity, possibly as part of a drug discovery effort targeting various diseases.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives often involves the introduction of substituents that can enhance the selectivity and potency of the compounds. For instance, the introduction of a fluorine atom has been shown to preserve COX-2 potency and increase COX-1/COX-2 selectivity . Another example includes the synthesis of dibenz[b,f]oxazepin-11(10H)-ones on solid support using SNAr methodology, which demonstrates the flexibility and high purity of the final products . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The crystal structures of closely related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, have been investigated to understand the intermolecular interactions and packing patterns . These studies often involve Hirshfeld surface analysis to determine the participation of different atoms in hydrogen bonding, which is essential for the stability and reactivity of the molecule. The molecular structure of the compound likely features similar interactions that could be analyzed using these methods.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. The presence of a fluorine atom can enhance the reactivity of the molecule, as fluorine is a strong electron-withdrawing group that can facilitate nucleophilic aromatic substitution (SNAr) reactions . The reactivity of the compound could be influenced by the fluorine atom and the oxazepin ring, potentially leading to a range of chemical transformations that could be exploited in drug synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the introduction of fluorine and other substituents can affect the solubility, stability, and overall reactivity of the compounds . The compound likely has unique properties due to its complex structure, which could be characterized through various analytical techniques such as NMR, mass spectrometry, and X-ray crystallography. These properties are important for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Derivatives
- The compound is involved in the synthesis of various bioactive compounds, especially those impacting the central nervous system. A study by Acosta Quintero et al. (2019) details the concurrent formation of halogeno-substituted dibenzo[b,e]azepines and dibenzo[b,f]azocines, which are significant in forming bioactive compounds' core structures (Acosta Quintero et al., 2019).
Catalysis and Reactions
- Bing Li et al. (2019) developed an organocatalytic asymmetric Mannich reaction with 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines, demonstrating the compound's role in forming chiral tetrasubstituted C‒F stereocenters in cyclic amines (Li et al., 2019).
- Luo and Xu (2020) highlighted the use of cyclic imine dibenzo[b,f][1,4]oxazepines in microwave-assisted annulation processes, leading to the synthesis of pentacyclic benzo-δ-phospholactams (Luo & Xu, 2020).
Synthesis of Novel Compounds
- Gerasimova et al. (1989) described a method for synthesizing polyfluorinated dibenzo[b,f][1,4]oxazepines, which are analogues of psychotropic agents like Sintamil and loxapine (Gerasimova et al., 1989).
- Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral β-amino esters (Munck et al., 2017).
Photodynamic Therapy Applications
- Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, demonstrating potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Miscellaneous Applications
- Sławiński et al. (2014) synthesized benzenesulfonamide derivatives showing in vitro activity against yeast-like fungi, indicating potential applications in treating candidiasis (Sławiński et al., 2014).
- Naganathan et al. (2015) developed scalable synthesis processes for compounds containing the benzoxazepine core, demonstrating applications in kinase inhibitors (Naganathan et al., 2015).
Mechanism of Action
properties
IUPAC Name |
4-fluoro-2-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S/c1-12-10-13(21)6-9-19(12)28(25,26)23-14-7-8-17-15(11-14)20(24)22-16-4-2-3-5-18(16)27-17/h2-11,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGJAZQSWSURCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

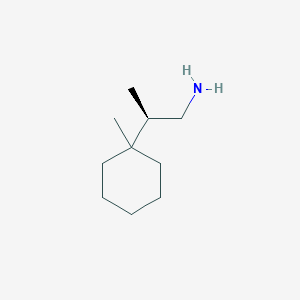
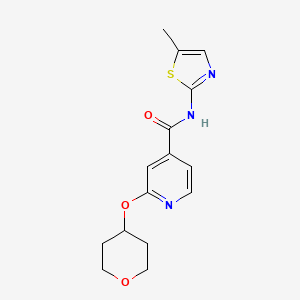
![6-[5-(4-Methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B3016839.png)


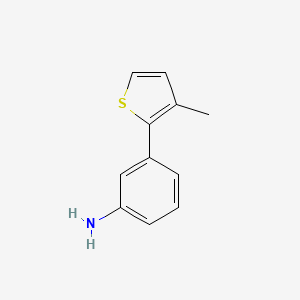
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B3016844.png)

